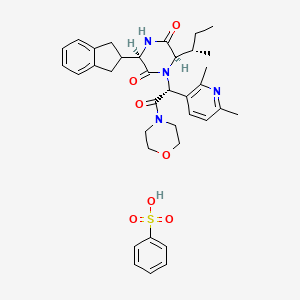

Epelsiban besylate

Descripción general

Descripción

Epelsiban Besilato es un fármaco biodisponible por vía oral que actúa como un antagonista selectivo y potente del receptor de oxitocina. Fue desarrollado inicialmente por GlaxoSmithKline para el tratamiento de la eyaculación precoz en hombres y posteriormente se investigó para mejorar la implantación de embriones o blastocistos en mujeres que se someten a fecundación in vitro. El compuesto también se ha estudiado por su posible uso en el tratamiento de la adenomiosis .

Métodos De Preparación

La síntesis de Epelsiban Besilato implica varios pasos, incluida la formación de un péptido lineal a través de la reacción de cuatro componentes de Ugi. Esta reacción implica R-indanilglicina protegida con carboxibencilo, clorhidrato de éster metílico de D-aloisoleucina, 2,6-dimetilpiridina-3-carboxaldehído e isonitrilo de 2-benciloxifenilo. El péptido resultante se somete a modificaciones adicionales para lograr la estructura deseada . Los métodos de producción industrial se centran en optimizar el perfil farmacocinético y la biodisponibilidad del compuesto, asegurando que conserva su potencia como antagonista del receptor de oxitocina .

Análisis De Reacciones Químicas

Epelsiban Besilato experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente las que involucran los anillos aromáticos, pueden conducir a la formación de varios derivados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Premature Ejaculation

Epelsiban was initially developed for the treatment of premature ejaculation in men. Clinical trials have demonstrated its efficacy in increasing intravaginal ejaculatory latency time (IELT). In a double-blind, placebo-controlled study involving 77 men, those treated with Epelsiban showed significant improvements compared to the placebo group .

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Phase 2 Trial | 77 men aged 18-55 | 50 mg and 150 mg | Increased IELT compared to placebo |

Assisting Embryo Implantation in IVF

Another significant application of Epelsiban is its role in enhancing embryo or blastocyst implantation during in vitro fertilization (IVF). The drug's mechanism may help improve implantation rates by modulating uterine contractility through oxytocin receptor antagonism. Although promising, further studies are required to confirm these effects in clinical settings .

Treatment of Adenomyosis

Epelsiban has also been investigated for its potential use in treating adenomyosis, a condition characterized by the presence of endometrial tissue within the muscular wall of the uterus. While initial studies indicated potential benefits, development for this indication was halted due to strategic reasons rather than safety concerns .

Benign Prostatic Hyperplasia

Research indicates that Epelsiban may inhibit oxytocin-induced contractions in prostatic tissue, suggesting a possible therapeutic role in managing benign prostatic hyperplasia (BPH). This application is based on the observation that oxytocin levels are elevated in patients with BPH, leading to prostate enlargement .

Pharmacokinetics

The pharmacokinetic profile of Epelsiban shows favorable absorption characteristics. In clinical studies, it was found to be rapidly absorbed with a median time to peak plasma concentration (tmax) ranging from 0.5 to 1 hour post-dose. The elimination half-life was between 2.66 and 4.85 hours, indicating a manageable dosing schedule for potential clinical use .

| Parameter | Value |

|---|---|

| tmax | 0.5 - 1 hour |

| Half-life | 2.66 - 4.85 hours |

| Bioavailability | ~55% |

Safety and Tolerability

Epelsiban has been generally well tolerated across various studies, with headache being the most commonly reported adverse effect. No significant safety concerns were identified at doses up to 900 mg daily, making it a candidate for further development in its targeted applications .

Mecanismo De Acción

Epelsiban Besilato ejerce sus efectos uniéndose selectivamente e inhibiendo los receptores de oxitocina. Esta inhibición evita que la oxitocina ejerza sus efectos fisiológicos, como las contracciones musculares en el sistema reproductivo. La alta selectividad y potencia del compuesto lo hacen efectivo en la modulación de las vías mediadas por la oxitocina sin afectar otros receptores .

Comparación Con Compuestos Similares

Epelsiban Besilato es único debido a su alta selectividad y potencia como antagonista del receptor de oxitocina. Compuestos similares incluyen:

Retosiban: Otro antagonista del receptor de oxitocina con perfiles farmacocinéticos y de biodisponibilidad comparables.

Atosiban: Un antagonista no peptídico del receptor de oxitocina utilizado en entornos clínicos.

Actividad Biológica

Epelsiban besylate, also referred to as GSK-557296, is a selective and potent oxytocin receptor antagonist that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, pharmacological properties, and clinical findings.

Molecular Characteristics:

- Molecular Formula: C30H38N4O4

- Molecular Weight: 518.6471 g/mol

- Charge: Neutral

- Stereochemistry: Four defined stereocenters

Epelsiban functions primarily as an antagonist of the oxytocin receptor (OTR), exhibiting high selectivity and potency. Its binding affinity to the human oxytocin receptor is characterized by a Ki value of 0.13 nM, which indicates its effectiveness in inhibiting oxytocin's physiological effects . The compound has demonstrated over 31,000-fold selectivity for the OTR compared to the human vasopressin receptors (V1a, V1b, V2) .

Pharmacokinetics

Epelsiban displays favorable pharmacokinetic properties:

- Bioavailability: Approximately 55% in rats and comparable levels in cynomolgus monkeys.

- Solubility: Good aqueous solubility (33 mg/ml as besylate salt).

- CYP450 Profile: Minimal inhibition of CYP450 enzymes, indicating low potential for drug-drug interactions .

1. Premature Ejaculation (PE)

Epelsiban has been investigated for its efficacy in treating premature ejaculation. A phase II clinical trial involving 77 men demonstrated that while epelsiban was well tolerated at doses of 50 mg and 150 mg, it did not yield statistically significant improvements in intravaginal ejaculatory latency time (IELT) compared to placebo .

Study Results:

| Group | Baseline IELT (min) | On-treatment IELT (min) |

|---|---|---|

| Placebo | 0.52 | 0.62 |

| Epelsiban 50 mg | 0.63 | 0.72 |

| Epelsiban 150 mg | 0.59 | 0.69 |

2. Female Infertility and IVF

The compound has also been explored for enhancing embryo implantation during in vitro fertilization (IVF). In preclinical models, epelsiban showed the ability to reduce uterine contractions induced by oxytocin, which is crucial during embryo transfer procedures .

3. Benign Prostatic Hyperplasia (BPH)

Research indicates that epelsiban may have therapeutic potential in treating benign prostatic hyperplasia due to its ability to inhibit oxytocin-induced contractions in human prostatic tissue . This suggests a mechanism by which epelsiban could alleviate symptoms associated with prostate enlargement.

Clinical Trials Overview

A summary of notable clinical trials involving epelsiban:

| Study Type | Population Size | Indication | Key Findings |

|---|---|---|---|

| Phase II | 77 men | Premature Ejaculation | No significant change in IELT compared to placebo |

| Phase I | Various | Safety profile | Generally well tolerated at doses up to 900 mg |

Propiedades

Número CAS |

1159097-48-9 |

|---|---|

Fórmula molecular |

C36H44N4O7S |

Peso molecular |

676.8 g/mol |

Nombre IUPAC |

benzenesulfonic acid;(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione |

InChI |

InChI=1S/C30H38N4O4.C6H6O3S/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33;7-10(8,9)6-4-2-1-3-5-6/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35);1-5H,(H,7,8,9)/t18-,25+,26+,27+;/m0./s1 |

Clave InChI |

BEWUOCYETMDWGE-FKDQZALLSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |

SMILES isomérico |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GSK557296B; GSK-557296B; Epelsiban besylate. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.